molecular formula C23H21NO2S B2962507 N-(2-benzoyl-4-methylphenyl)-3-phenylsulfanylpropanamide CAS No. 392322-69-9

N-(2-benzoyl-4-methylphenyl)-3-phenylsulfanylpropanamide

Cat. No. B2962507
CAS RN: 392322-69-9
M. Wt: 375.49
InChI Key: RULUDQBUXVQXAC-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-3-phenylsulfanylpropanamide, also known as BMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BMPP belongs to the class of amides and is a derivative of thioamide. It has been found to exhibit promising biological activity, making it a subject of interest for researchers.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis, structural analysis, and spectral investigations of related compounds, demonstrating applications in understanding molecular geometries and electronic properties through various techniques like X-ray diffraction, IR, NMR, and UV-Vis spectra. For example, Demir et al. (2016) synthesized and characterized a similar compound using hybrid-DFT methods, highlighting the importance of these analyses in understanding compound properties (Demir et al., 2016).

Chemoselective Reactions

Chemoselective N-benzoylation techniques have been explored, showcasing the potential of employing benzoylisothiocyanates for the selective modification of aminophenols, leading to compounds of biological interest (Singh et al., 2017).

Prodrug Development

The development of prodrug forms to enhance solubility and bioavailability has been investigated. For instance, Larsen et al. (1988) synthesized various N-acyl derivatives of a model sulfonamide, demonstrating the potential of these derivatives as prodrug forms for improving drug delivery and efficacy (Larsen et al., 1988).

Antimicrobial Activities

Numerous studies have focused on the antimicrobial properties of benzoylthiourea derivatives and related compounds. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Limban et al., 2011).

Anticancer Evaluations

The anticancer activities of benzamide derivatives have been explored, with some compounds exhibiting significant efficacy against various cancer cell lines. This suggests potential therapeutic applications in cancer treatment. Ravinaik et al. (2021) designed and synthesized benzamide derivatives, evaluating their anticancer activity, indicating promising directions for future anticancer drug development (Ravinaik et al., 2021).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2S/c1-17-12-13-21(20(16-17)23(26)18-8-4-2-5-9-18)24-22(25)14-15-27-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULUDQBUXVQXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCSC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-3-phenylsulfanylpropanamide

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